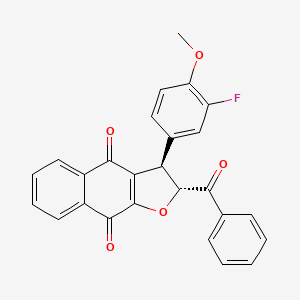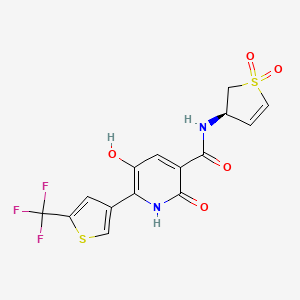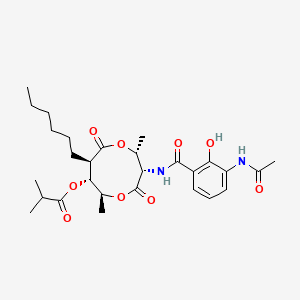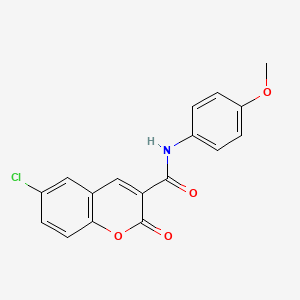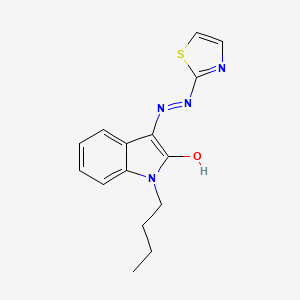![molecular formula C19H22ClNO4 B12377262 rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid CAS No. 90730-96-4](/img/structure/B12377262.png)
rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRL-37344 is a compound that acts as a selective agonist of the β3 adrenergic receptor. The compound’s molecular formula is C19H22ClNO4, and it has a molar mass of 363.84 g/mol .
Méthodes De Préparation
The synthesis of BRL-37344 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with ethyl chloroformate to form an intermediate, which is then reacted with 4-hydroxyphenylacetic acid to yield the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
BRL-37344 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
BRL-37344 exerts its effects by selectively binding to and activating the β3 adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates target proteins and leads to various physiological responses, such as increased lipolysis and thermogenesis .
Comparaison Avec Des Composés Similaires
BRL-37344 is unique in its high selectivity for the β3 adrenergic receptor compared to other β-adrenergic receptor agonists. Similar compounds include:
CGP 12177: A β3 adrenergic receptor agonist with partial agonist properties at other β-adrenergic receptors.
CL 316243: Another β3 adrenergic receptor agonist with similar effects but different selectivity profiles.
BRL-37344’s high selectivity and efficacy make it a valuable tool in research focused on β3 adrenergic receptors and their physiological roles.
Propriétés
Numéro CAS |
90730-96-4 |
|---|---|
Formule moléculaire |
C19H22ClNO4 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m0/s1 |
Clé InChI |
ZGGNJJJYUVRADP-SCLBCKFNSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@H](C2=CC(=CC=C2)Cl)O |
SMILES canonique |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


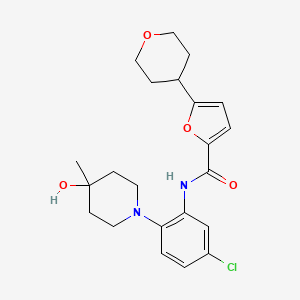
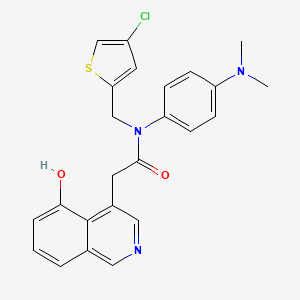

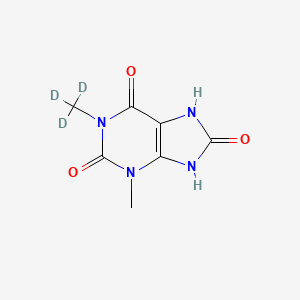
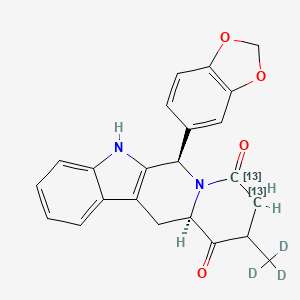
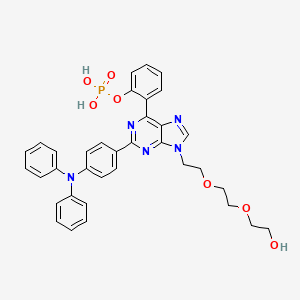
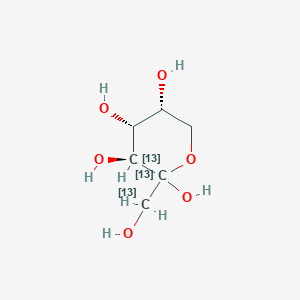
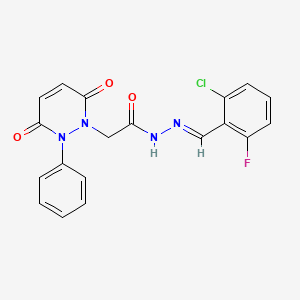
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
